molecular formula C18H19NO2S B4197729 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole

Cat. No. B4197729
M. Wt: 313.4 g/mol
InChI Key: PSKHSLALWJAHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPTB is a benzothiazole derivative and has been studied for its potential as an anticancer agent, as well as its role in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole involves the inhibition of various signaling pathways in cancer cells. 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in the growth and survival of cancer cells. 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole also inhibits the JAK/STAT pathway, which is involved in the regulation of cell proliferation and differentiation. In addition to these pathways, 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has also been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole induces apoptosis and inhibits the growth, migration, and invasion of cancer cells. In neurons, 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has neuroprotective effects and can prevent the death of neurons. 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole is also stable under normal laboratory conditions. However, there are some limitations to using 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole in lab experiments. 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole, which can provide valuable information for the development of potential drugs. Additionally, the study of the structure-activity relationship of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole can lead to the development of more potent derivatives with improved bioavailability and efficacy. Finally, the study of the mechanism of action of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole can provide insights into the signaling pathways involved in cancer and neurodegenerative diseases, which can lead to the development of new therapies.

Scientific Research Applications

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has been studied extensively for its potential as an anticancer agent. Studies have shown that 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. Additionally, 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has neuroprotective effects and can prevent the death of neurons.

properties

IUPAC Name

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-3-11-21-15-10-9-13(12-16(15)20-4-2)18-19-14-7-5-6-8-17(14)22-18/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHSLALWJAHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxy-4-propoxyphenyl)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.